An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive analysis of the NMR spectra, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and the known electronic effects of substituents on heteroaromatic systems.
Introduction: The Significance of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, with the chemical formula C₁₀H₆Cl₂O₂S and CAS number 75998-29-7, is a substituted benzothiophene derivative.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3]
Given its potential as a key intermediate in the synthesis of novel therapeutic agents, unambiguous structural characterization is paramount. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this specific molecule, enabling researchers to confirm its identity and purity.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride with conventional atom numbering is presented below. This numbering system will be used for the assignment of NMR signals.
Caption: Molecular structure of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carbonyl chloride groups.
Chemical Shift (δ)
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Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The electron-donating nature of the oxygen atom deshields these protons.
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Aromatic Protons (H-4, H-5, H-7):
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H-7: This proton is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic protons, appearing as a doublet around δ 7.0-7.2 ppm.
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H-5: This proton is meta to the methoxy group and will likely appear as a doublet of doublets in the range of δ 7.3-7.5 ppm.
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H-4: This proton is ortho to the sulfur atom and part of the benzene ring. It is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the thiophene ring and the electron-withdrawing nature of the adjacent carbonyl chloride group, appearing as a doublet around δ 7.8-8.0 ppm.
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Splitting Patterns and Coupling Constants (J)
The aromatic protons will exhibit splitting due to coupling with their neighbors:
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H-7: Doublet, coupled to H-5 with a small meta coupling constant (⁴J) of approximately 2-3 Hz.
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H-5: Doublet of doublets, coupled to H-4 with a typical ortho coupling constant (³J) of 8-9 Hz and to H-7 with a meta coupling constant (⁴J) of 2-3 Hz.
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H-4: Doublet, coupled to H-5 with an ortho coupling constant (³J) of 8-9 Hz.
Integration
The relative integration of the signals will be:
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Methoxy protons (-OCH₃): 3H
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Aromatic protons (H-4, H-5, H-7): 1H each
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.
Chemical Shift (δ)
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Methoxy Carbon (-OCH₃): This carbon is expected to appear in the range of δ 55-60 ppm.
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Aromatic Carbons:
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C-6: This carbon is directly attached to the electron-donating methoxy group and will be significantly shielded, appearing around δ 160-165 ppm.
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C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm.
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C-3a, C-7a: These are quaternary carbons at the ring fusion and are expected in the range of δ 130-145 ppm.
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Thiophene Ring Carbons:
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C-2: This carbon is attached to the electron-withdrawing carbonyl chloride group and will be deshielded, appearing around δ 135-140 ppm.
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C-3: This carbon is attached to the electronegative chlorine atom and will also be deshielded, appearing around δ 125-130 ppm.
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Carbonyl Carbon (-COCl): The carbonyl carbon of the acid chloride is highly deshielded and is expected to appear in the range of δ 160-165 ppm.
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data are summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~7.1 | Doublet | 1H | H-7 |
| ~7.4 | Doublet of Doublets | 1H | H-5 |
| ~7.9 | Doublet | 1H | H-4 |
Table 2: Predicted ¹³C NMR Data for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~56 | CH₃ | -OCH₃ |
| ~105 | CH | C-7 |
| ~115 | CH | C-5 |
| ~125 | CH | C-4 |
| ~128 | Quaternary | C-3 |
| ~132 | Quaternary | C-3a |
| ~138 | Quaternary | C-2 |
| ~140 | Quaternary | C-7a |
| ~162 | Quaternary | C-6 |
| ~163 | Quaternary | -COCl |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for NMR analysis of small organic molecules.
Sample Preparation
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Weighing: Accurately weigh approximately 10-20 mg of the solid 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride.
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Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4] Ensure the solvent is of high purity (≥99.8% D).
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Transfer: Transfer the solution to a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectrum to the residual solvent peak.[4]
Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Spectral Width: 16 ppm (centered around 5 ppm).
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
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Spectral Width: 240 ppm (centered around 120 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.
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Data Processing
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Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectrum to TMS (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Caption: A generalized workflow for NMR data acquisition and analysis.
Spectral Interpretation and Structural Confirmation
The acquired spectra should be compared with the predicted data. The presence of the characteristic signals for the methoxy group, the three distinct aromatic protons with their expected splitting patterns, and the correct number of carbon signals in the appropriate chemical shift regions would provide strong evidence for the structure of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride.
For unambiguous assignment, especially of the quaternary carbons, two-dimensional (2D) NMR experiments can be employed:
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COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-5, and between H-5 and H-7.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for assigning quaternary carbons. For example, the methoxy protons should show a correlation to C-6.
Conclusion
This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, along with a detailed experimental protocol for data acquisition. By following the guidelines presented, researchers can confidently acquire and interpret the NMR data to verify the structure of this important synthetic intermediate. The combination of predictive analysis and a robust experimental framework ensures the scientific integrity and reliability of the structural characterization.
References
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Bruker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12594638, 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]
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Patel, R. V., Patel, J. K., & Kumari, P. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(10), 2277–2301. [Link]
